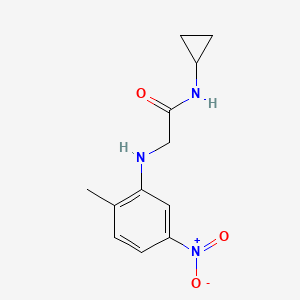n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide
CAS No.:
Cat. No.: VC19965030
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3O3 |
|---|---|
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | N-cyclopropyl-2-(2-methyl-5-nitroanilino)acetamide |
| Standard InChI | InChI=1S/C12H15N3O3/c1-8-2-5-10(15(17)18)6-11(8)13-7-12(16)14-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3,(H,14,16) |
| Standard InChI Key | ODRDDMMDMPITAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)NC2CC2 |
Introduction
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H15N3O3, with a molecular weight of approximately 249.27 g/mol, although some sources report it as 235.24 g/mol. This discrepancy may arise from variations in the calculation or measurement methods.
Synthesis of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide
The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. Purification is achieved through column chromatography or recrystallization techniques.
Industrial Scale Synthesis
For industrial production, automated reactors and continuous flow systems are often employed to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, minimizing by-products and optimizing the synthesis process.
Biological Activities and Applications
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The nitrophenyl group plays a crucial role in enhancing its binding affinity to specific molecular targets, potentially altering their activity and leading to therapeutic effects.
Therapeutic Potential
The compound's unique structure makes it a valuable candidate for drug development in various therapeutic areas. Its ability to interact with enzymes and receptors suggests potential applications in treating diseases where these targets are implicated.
Chemical Reactions and Modifications
This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.
Derivatives and Analogues
Several compounds share structural similarities with n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide, such as n-Cyclopropyl-2-(cyclopropylamino)acetamide and n-Cyclopropyl-2-(2-methyl-3-nitrophenyl)aminoacetamide. These analogues offer variations in substituent effects and cyclopropyl interactions, which can be explored for different biological activities.
Table: Biological Activities and Applications
| Biological Activity | Application |
|---|---|
| Antimicrobial | Potential therapeutic agent |
| Anticancer | Drug development candidate |
| Enzyme/Receptor Interaction | Therapeutic applications in various diseases |
Future Directions
Future studies should focus on optimizing the synthesis process, exploring its pharmacokinetic properties, and conducting in-depth biological activity assays to understand its full therapeutic potential. Additionally, the development of analogues and derivatives could provide insights into structure-activity relationships, further enhancing its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume